molecular formula C12H21IO B13312900 1-(Cyclopentyloxy)-2-iodocycloheptane

1-(Cyclopentyloxy)-2-iodocycloheptane

Cat. No.: B13312900
M. Wt: 308.20 g/mol
InChI Key: ZREHYEIJAXNEGO-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-iodocycloheptane is an organic compound characterized by a cycloheptane ring substituted with an iodine atom and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2-iodocycloheptane typically involves the iodination of cycloheptane derivatives followed by the introduction of the cyclopentyloxy group. One common method includes:

    Iodination: Cycloheptane is first iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Cyclopentyloxy Group Introduction: The iodinated cycloheptane is then reacted with cyclopentanol in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-2-iodocycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cycloheptanone derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 1-(Cyclopentyloxy)-2-hydroxycycloheptane or 1-(Cyclopentyloxy)-2-aminocycloheptane.

    Oxidation: Formation of 1-(Cyclopentyloxy)cycloheptanone.

    Reduction: Formation of 1-(Cyclopentyloxy)cycloheptane.

Scientific Research Applications

1-(Cyclopentyloxy)-2-iodocycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-iodocycloheptane involves its interaction with molecular targets through its iodine and cyclopentyloxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(Cyclopentyloxy)-2-bromocycloheptane
  • 1-(Cyclopentyloxy)-2-chlorocycloheptane
  • 1-(Cyclopentyloxy)-2-fluorocycloheptane

Uniqueness: 1-(Cyclopentyloxy)-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclopentyloxy-2-iodocycloheptane

InChI

InChI=1S/C12H21IO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2

InChI Key

ZREHYEIJAXNEGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OC2CCCC2

Origin of Product

United States

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